4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
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Overview
Description
4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrroloquinolines, which are characterized by a fused ring system incorporating both pyrrole and quinoline moieties. The presence of multiple functional groups, including a ketone and an ethylidene group, contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by functionalization to introduce the trimethyl and ethylidene groups. Key steps may include:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and ketones.
Introduction of Trimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Ethylidene Group: Aldol condensation reactions involving benzaldehyde derivatives and ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of multiple functional groups makes it a versatile scaffold for drug design .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For instance, some derivatives have shown promise as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
- This compound derivatives
- Other pyrroloquinoline derivatives
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features. Compared to similar compounds, it offers a distinct reactivity profile and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C22H19NO2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3E)-9,11,11-trimethyl-3-phenacylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H19NO2/c1-14-13-22(2,3)23-20-16(14)10-7-11-17(20)18(21(23)25)12-19(24)15-8-5-4-6-9-15/h4-13H,1-3H3/b18-12+ |
InChI Key |
KEGFXKYRYMYFOM-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=CC=C3/C(=C\C(=O)C4=CC=CC=C4)/C2=O)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=CC(=O)C4=CC=CC=C4)C2=O)(C)C |
Origin of Product |
United States |
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